Hydrochlorothiazid-13C,d2

描述

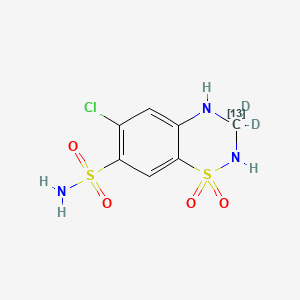

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662001 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190006-03-1 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of ¹³C,d₂-Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C,d₂-hydrochlorothiazide, an isotopically labeled internal standard crucial for accurate bioanalytical quantification. This document details a representative synthetic protocol, thorough characterization methodologies, and relevant mechanistic insights.

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate determination of HCTZ concentrations in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing. This guide outlines the synthesis and detailed characterization of ¹³C,d₂-HCTZ.

Synthesis of ¹³C,d₂-Hydrochlorothiazide

The synthesis of ¹³C,d₂-hydrochlorothiazide is analogous to the established methods for unlabeled hydrochlorothiazide, employing isotopically labeled starting materials. The core of the synthesis involves the condensation of a sulfonamide precursor with a labeled formaldehyde equivalent.

Experimental Protocol

Disclaimer: The following is a representative synthetic protocol based on general chemical principles for the synthesis of hydrochlorothiazide. Specific reaction conditions and purification methods for the synthesis of ¹³C,d₂-hydrochlorothiazide may vary and are often proprietary.

Reaction Scheme:

Materials:

-

4-amino-6-chloro-1,3-benzenedisulfonamide

-

[¹³C]Paraformaldehyde (or another ¹³C-formaldehyde source)

-

Deuterated solvent (e.g., D₂O) or a source for deuteration

-

Anhydrous organic solvent (e.g., Diethyl ether, THF)

-

Acid catalyst (e.g., HCl)

Procedure:

-

Preparation of Labeled Formaldehyde equivalent: A deuterated and ¹³C-labeled formaldehyde source is prepared. This can be achieved by the acid-catalyzed depolymerization of [¹³C]paraformaldehyde in a deuterated solvent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-amino-6-chloro-1,3-benzenedisulfonamide is suspended in an anhydrous organic solvent.

-

Condensation Reaction: The prepared labeled formaldehyde solution is added dropwise to the suspension of the sulfonamide precursor at room temperature. An acid catalyst is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then triturated with water to remove any unreacted starting materials and inorganic impurities. The solid product is collected by filtration.

-

Purification: The crude ¹³C,d₂-hydrochlorothiazide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

Synthesis Workflow

Characterization of ¹³C,d₂-Hydrochlorothiazide

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C,d₂-hydrochlorothiazide. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which is crucial for developing robust LC-MS/MS quantification methods.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hydrochlorothiazide.

-

Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for both unlabeled and labeled hydrochlorothiazide are monitored.

-

Data Presentation:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrochlorothiazide | 296.0 | 205.0, 269.0 |

| ¹³C,d₂-Hydrochlorothiazide | 299.0 | 207.0, 272.0 |

Table 1: Typical MRM transitions for hydrochlorothiazide and its ¹³C,d₂-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful incorporation and position of the isotopic labels. Both ¹H NMR and ¹³C NMR are utilized.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., HSQC, HMBC) if necessary for full structural elucidation.

Data Presentation:

¹H NMR Data (Unlabeled Hydrochlorothiazide in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~7.0 | br s | 2H | -SO₂NH₂ |

| ~5.0 | s | 2H | -CH₂- |

| ~4.5 | br s | 1H | -NH- |

Table 2: ¹H NMR spectral data for unlabeled hydrochlorothiazide.

Expected Changes in ¹³C,d₂-Hydrochlorothiazide Spectra:

-

¹H NMR: The singlet corresponding to the -CH₂- protons at ~5.0 ppm will be absent or significantly reduced in intensity due to the deuterium substitution.

-

¹³C NMR: The signal for the methylene carbon will appear as a triplet (due to coupling with deuterium) and will be shifted slightly upfield. The incorporation of a ¹³C atom will result in a prominent signal at the corresponding chemical shift.

Mechanism of Action of Hydrochlorothiazide

Understanding the mechanism of action of hydrochlorothiazide is essential for researchers in drug development. HCTZ exerts its diuretic and antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney.

Signaling Pathway Diagram

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of ¹³C,d₂-hydrochlorothiazide. The provided protocols and data serve as a valuable resource for researchers and scientists involved in drug development and bioanalysis. The use of this high-quality, well-characterized isotopically labeled internal standard is indispensable for obtaining accurate and reliable quantitative data in regulated and research environments.

An In-Depth Technical Guide to 13C,d2-Hydrochlorothiazide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the isotopically labeled compound 13C,d2-hydrochlorothiazide. This information is intended to support research and development activities, particularly in the areas of drug metabolism, pharmacokinetics, and bioanalytical method development.

Core Physical and Chemical Properties

13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of the widely used diuretic and antihypertensive drug, hydrochlorothiazide. The incorporation of one carbon-13 atom and two deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₆¹³CH₆D₂ClN₃O₄S₂ | [] |

| Molecular Weight | 299.79 g/mol | [] |

| CAS Number | 1190006-03-1 | [] |

| Melting Point | 253-255 °C | |

| Solubility | Slightly soluble in DMSO and Methanol. |

Synthesis and Spectroscopic Characterization

The synthesis of 13C,d2-hydrochlorothiazide generally follows the established routes for the unlabeled compound, utilizing appropriately labeled precursors. A common synthetic approach involves the reaction of a labeled 5-chloroaniline-2,4-disulfonamide derivative with a source of the deuterated methylene group, such as paraformaldehyde-d2.

Spectroscopic Data

The structural integrity and isotopic enrichment of 13C,d2-hydrochlorothiazide are confirmed through various spectroscopic techniques.

-

Mass Spectrometry: The mass spectrum of 13C,d2-hydrochlorothiazide will exhibit a molecular ion peak shifted from that of the unlabeled compound, corresponding to the mass increase from the incorporated isotopes. The fragmentation pattern is expected to be similar to hydrochlorothiazide, with key fragments showing the retention of the isotopic labels.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be similar to that of hydrochlorothiazide, with the notable absence of the signal corresponding to the protons at the C3 position, which have been replaced by deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled carbon, the chemical shift of which can be compared to the corresponding carbon in unlabeled hydrochlorothiazide to confirm the position of the label. The signal may exhibit splitting due to coupling with deuterium.

-

Reference ¹H and ¹³C NMR spectra for unlabeled hydrochlorothiazide can be found in various databases and literature.[2][3][4][5][6]

Experimental Protocols

Bioanalytical Method using LC-MS/MS

13C,d2-hydrochlorothiazide is predominantly used as an internal standard for the quantification of hydrochlorothiazide in biological matrices. Below is a representative experimental workflow for such an analysis.

Figure 1: A typical experimental workflow for the quantification of hydrochlorothiazide in plasma using 13C,d2-hydrochlorothiazide as an internal standard.

A detailed LC-MS/MS method would include the following:[7][8][9][10][11][12]

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known amount of 13C,d2-hydrochlorothiazide solution as an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for hydrochlorothiazide.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for Hydrochlorothiazide: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

MRM Transition for 13C,d2-Hydrochlorothiazide: Monitor the corresponding transition for the labeled internal standard.

-

-

Pharmacokinetic Study Design

The use of 13C,d2-hydrochlorothiazide as an internal standard is crucial for accurate pharmacokinetic studies of hydrochlorothiazide.[13][14][15]

Figure 2: Logical workflow for a pharmacokinetic study of hydrochlorothiazide.

Biological Activity and Signaling Pathways

The biological activity of 13C,d2-hydrochlorothiazide is considered identical to that of unlabeled hydrochlorothiazide. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.

Recent studies have also implicated hydrochlorothiazide in the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is involved in cellular processes like fibrosis.[16][17][18][19][20]

Figure 3: Simplified diagram of the TGF-β/Smad signaling pathway and the inhibitory role of hydrochlorothiazide.

The use of isotopically labeled compounds like 13C,d2-hydrochlorothiazide in metabolomics and lipidomics studies can help to further elucidate the downstream effects of hydrochlorothiazide on various metabolic pathways, such as the sphingolipid metabolic pathway.[21]

Conclusion

13C,d2-hydrochlorothiazide is an indispensable tool for the accurate and precise quantification of hydrochlorothiazide in complex biological matrices. Its well-defined physical and chemical properties, coupled with its utility in advanced analytical techniques, make it a valuable asset for researchers in pharmacology, drug metabolism, and clinical chemistry. Further investigation into its synthesis and the application of other isotopically labeled variants will continue to enhance our understanding of hydrochlorothiazide's disposition and mechanism of action.

References

- 2. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Hydrochlorothiazide(58-93-5) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001928) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001928) [hmdb.ca]

- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous method development and validation of amlodipine besylate and hydrochlorothiazide in human plasma by lc-ms/ms | International Journal of Development Research (IJDR) [journalijdr.com]

- 12. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Pharmacokinetics of Hydrochlorothiazide in Children: A Potential Surrogate for Renal Secretion Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Frontiers | TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis [frontiersin.org]

- 18. Treatment of Hypertensive Heart Disease by Targeting Smad3 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Essential Role of TGF-β/Smad Pathway on Statin Dependent Vascular Smooth Muscle Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sphingolipid Metabolic Pathway Impacts Thiazide Diuretics Blood Pressure Response: Insights From Genomics, Metabolomics, and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 13C,d2-Hydrochlorothiazide as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism and application of 13C,d2-hydrochlorothiazide as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of hydrochlorothiazide (HCTZ) in biological matrices. It details the underlying principles of SIL-IS, experimental workflows, and performance data from established bioanalytical methods.

Introduction: The Need for Precision in Bioanalysis

Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1][2][3] It functions by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[2][4][5] Accurate quantification of HCTZ in biological samples like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Bioanalytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are highly sensitive but can be subject to variability during sample preparation and analysis.[6] To ensure accuracy and precision, an internal standard is employed. A stable isotope-labeled internal standard, such as 13C,d2-hydrochlorothiazide, is considered the gold standard for quantitative mass spectrometry.[7][8]

Core Principle: Mechanism of a Stable Isotope-Labeled Internal Standard

The "mechanism of action" of 13C,d2-hydrochlorothiazide as an internal standard is not pharmacological but physicochemical. It is designed to mimic the behavior of the unlabeled analyte (HCTZ) throughout the analytical process.[9]

-

Chemical and Physical Identity : 13C,d2-HCTZ has the same chemical structure and properties as HCTZ, with the only difference being the substitution of one carbon atom with its heavier isotope, Carbon-13, and two hydrogen atoms with Deuterium.[10][11] This minimal change ensures that it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as the native HCTZ.[9]

-

Correction for Variability : Because the SIL-IS and the analyte behave almost identically, any sample loss during extraction, or fluctuations in instrument response (ion suppression or enhancement in the MS source), will affect both compounds to the same degree.[6][8]

-

Mass-Based Differentiation : Despite their similar chemical behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[9] For example, the deprotonated ion [M-H]⁻ for HCTZ is observed at m/z 296.1, while for 13C,d2-HCTZ, it is observed at m/z 299.0.[12]

-

Ratio-Based Quantification : Quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. Since both are affected proportionally by experimental variations, their ratio remains constant, leading to a highly accurate and precise measurement of the analyte's concentration.

The logical workflow below illustrates how a SIL-IS corrects for analytical variability.

Standard Bioanalytical Workflow

The use of 13C,d2-HCTZ is integrated into a standard workflow for quantifying HCTZ from biological samples. A known concentration of the internal standard is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process.

The diagram below outlines the typical experimental workflow.

Experimental Protocols

Numerous validated LC-MS/MS methods utilize 13C,d2-HCTZ for the quantification of HCTZ. Below is a representative protocol synthesized from published studies.[12][13][14]

4.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking : To 100 µL of human plasma, add 10 µL of the 13C,d2-HCTZ working solution (e.g., 5 µg/mL).

-

Pre-treatment : Add 200 µL of 2% formic acid in water and vortex.

-

SPE Cartridge Conditioning : Condition an Oasis HLB (30 mg, 1 mL) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading : Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution : Elute the analyte and internal standard with 1 mL of methanol.

-

Drying : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

4.2. Liquid Chromatography Parameters

-

LC System : Agilent 1200 Series or equivalent.

-

Column : Chromolith RP18e (100 mm × 4.6 mm) or equivalent C18 column.[12]

-

Mobile Phase : A mixture of methanol and 0.1% formic acid in water (70:30 v/v).[14]

-

Flow Rate : 1.0 mL/min.[14]

-

Injection Volume : 10 µL.

-

Column Temperature : 40°C.

4.3. Mass Spectrometry Parameters

-

MS System : API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI), negative mode.[14]

-

Monitored Transitions (MRM) :

-

Key MS Settings :

-

IonSpray Voltage : -4500 V

-

Temperature : 550°C

-

Collision Gas (CAD) : 6 psi

-

Curtain Gas (CUR) : 20 psi

-

Quantitative Performance Data

The use of 13C,d2-HCTZ enables the development of robust and reliable methods that meet regulatory guidelines (e.g., FDA). The tables below summarize typical validation parameters from methods employing this internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) | Reference |

|---|

| HCTZ | 0.5 - 1.0 ng/mL | 500 ng/mL | > 0.99 |[13][14] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |

|---|---|---|---|---|---|

| LLOQ | 1.0 | < 15% | < 15% | ± 20% | [14] |

| Low (LQC) | 3.0 | < 15% | < 15% | ± 15% | [14] |

| Medium (MQC) | 250 | < 15% | < 15% | ± 15% | [14] |

| High (HQC) | 400 | < 15% | < 15% | ± 15% |[14] |

Table 3: Recovery

| Analyte | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) | Mean Recovery (%) | Reference |

|---|---|---|---|---|---|

| HCTZ | 35.9 | 36.5 | 39.1 | ~37 | [14] |

| 13C,d2-HCTZ | - | - | - | ~36 | [14] |

| HCTZ | - | - | - | 86.4 |[13] |

Note: While absolute recovery can be moderate, the key is that the recovery of the internal standard is consistent and closely tracks that of the analyte, ensuring accurate quantification.[14]

Conclusion

13C,d2-hydrochlorothiazide serves as an exemplary internal standard for the bioanalysis of hydrochlorothiazide. Its mechanism is rooted in its near-identical physicochemical properties to the unlabeled drug, which allows it to effectively normalize for variability during sample processing and instrumental analysis. The ability to be differentiated by mass while co-eluting chromatographically makes it the ideal tool for robust, accurate, and precise quantification in complex biological matrices, fulfilling the stringent requirements of clinical and pharmaceutical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 5. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydrochlorothiazide-13C,d2 | LGC Standards [lgcstandards.com]

- 12. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Simultaneous method development and validation of amlodipine besylate and hydrochlorothiazide in human plasma by lc-ms/ms | International Journal of Development Research (IJDR) [journalijdr.com]

Technical Guide: Isotopic Purity and Stability of 13C,d2-Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of 13C,d2-hydrochlorothiazide. The information herein is intended to assist researchers and drug development professionals in the accurate use and assessment of this stable isotope-labeled compound in their studies.

Introduction

13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of hydrochlorothiazide, a widely used thiazide diuretic. The incorporation of one carbon-13 atom and two deuterium atoms introduces a mass shift, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The accuracy and reliability of such assays are critically dependent on the isotopic purity and stability of the labeled standard. This guide details the key parameters of 13C,d2-hydrochlorothiazide, outlines experimental protocols for its characterization, and provides data on its stability under various stress conditions.

Isotopic and Chemical Purity

The utility of 13C,d2-hydrochlorothiazide as an internal standard is directly related to its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, while high chemical purity ensures that the standard itself does not introduce interfering substances.

Data Presentation: Isotopic and Chemical Purity Specifications

| Parameter | Specification | Source |

| Isotopic Purity (13C) | ≥ 98% atom % 13C | [BOC Sciences] |

| Isotopic Purity (d2) | ≥ 98% atom % D | [BOC Sciences] |

| Chemical Purity | >95% (HPLC) | [LGC Standards, BOC Sciences] |

| Chemical Purity (in a specific study) | 99.29% | [Shah, et al., 2012] |

Experimental Protocols for Purity Assessment

Accurate determination of isotopic and chemical purity is essential. The following are detailed methodologies for the characterization of 13C,d2-hydrochlorothiazide.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for assessing isotopic enrichment.

Experimental Protocol: LC-MS/MS for Isotopic Purity

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm) is commonly used.[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 4.0).[1]

-

Flow Rate: Typically in the range of 0.4-0.8 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hydrochlorothiazide.[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Data Analysis: The isotopic purity is determined by comparing the peak area of the labeled compound to any observed signal at the transition of the unlabeled compound. The relative abundance of the M+1, M+2, etc. ions can also be analyzed to confirm the isotopic distribution.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the isotopic labels and the overall structure of the molecule.

Experimental Protocol: NMR for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the 13C,d2-hydrochlorothiazide in a suitable deuterated solvent (e.g., DMSO-d6).

-

Spectra to Acquire:

-

¹H NMR: To confirm the overall proton environment and the absence of signals at the deuterated positions.

-

¹³C NMR: To identify the position of the carbon-13 label.

-

2D NMR (e.g., HSQC, HMBC): To confirm the connectivity of the atoms and the precise location of the labels.

-

-

Data Analysis: Comparison of the acquired spectra with those of an unlabeled hydrochlorothiazide standard will confirm the isotopic labeling pattern.

Stability of Hydrochlorothiazide

While specific stability data for 13C,d2-hydrochlorothiazide is not extensively published, forced degradation studies on the parent compound, hydrochlorothiazide, provide valuable insights into its stability profile under various stress conditions. The isotopic labeling is not expected to significantly alter the chemical stability of the molecule.

Data Presentation: Forced Degradation of Hydrochlorothiazide

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Source |

| Acidic Hydrolysis | 0.1N HCl | 4 hours | 60 °C | 8.98% | [Patel, et al., 2012] |

| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 60 °C | 4.39% | [Patel, et al., 2012] |

| Oxidative Degradation | 3% H₂O₂ | 4 hours | 60 °C | 36.13% | [Patel, et al., 2012] |

| Thermal Degradation | Dry Heat | 48 hours | 60 °C | 14.21% | [Patel, et al., 2012] |

| Photolytic Degradation | UV Light | 48 hours | Ambient | 13.48% | [Patel, et al., 2012] |

These studies indicate that hydrochlorothiazide is most susceptible to oxidative degradation and shows some degradation under thermal, photolytic, acidic, and alkaline conditions.

Recommended Storage and Handling

Based on the available stability data, the following storage and handling procedures are recommended for 13C,d2-hydrochlorothiazide to ensure its long-term integrity:

-

Storage Temperature: Store at -20°C for long-term storage.

-

Light: Protect from light. Store in an amber vial or a light-impermeable container.

-

Moisture: Store in a desiccated environment to prevent hydrolysis.

-

Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment.

Visualizations

Isotopic Purity Analysis Workflow

Caption: Workflow for determining the isotopic purity of 13C,d2-hydrochlorothiazide.

Stability Assessment Workflow

Caption: Workflow for assessing the stability of 13C,d2-hydrochlorothiazide.

References

A Technical Guide to 13C,d2-Hydrochlorothiazide: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of 13C,d2-hydrochlorothiazide, an isotopically labeled internal standard crucial for accurate bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require precise quantification of hydrochlorothiazide in various biological matrices.

Introduction to 13C,d2-Hydrochlorothiazide

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as 13C,d2-hydrochlorothiazide, is the gold standard for quantitative analysis by mass spectrometry. The incorporation of one carbon-13 atom and two deuterium atoms introduces a mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, ensuring reliable and accurate quantification.

Commercial Suppliers and Availability

13C,d2-Hydrochlorothiazide is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

| Supplier | Product/Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| TRC (Toronto Research Chemicals) | H945202 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Available in various quantities. |

| Medical Isotopes, Inc. | - | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Inquire for availability and pricing.[1] |

| Pharmaffiliates | PA STI 047010 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Provides a range of stable isotopes. |

| Acanthus Research | HYC-16-002 | N/A | C₆¹³CH₆D₂ClN₃O₄S₂ | - | Custom synthesis options may be available. |

| Simson Pharma Limited | - | 1190006-03-1 | - | - | Certificate of Analysis provided with purchase. |

| MedChemExpress | HY-B0252S1 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.74 | Certificate of Analysis available online. |

| Santa Cruz Biotechnology | sc-212234 | 1190006-03-1 | C₇H₆D₂ClN₃O₄S₂ | 300.75 | Research use only. |

| Clearsynth Labs Pvt. Ltd. | - | - | - | - | Mentioned as a supplier in a research article.[2] |

Quantitative Data and Specifications

The quality and purity of the isotopically labeled internal standard are paramount for accurate analytical results. The following table summarizes typical specifications for commercially available 13C,d2-hydrochlorothiazide, primarily based on a Certificate of Analysis from MedChemExpress.

| Parameter | Specification |

| Chemical Purity (HPLC) | ≥98.64% |

| Isotopic Enrichment | ≥99.6% |

| Appearance | White to off-white solid |

| Storage (Powder) | -20°C for 3 years |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Experimental Protocol: Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS

The following is a detailed protocol for the analysis of hydrochlorothiazide in human plasma using 13C,d2-hydrochlorothiazide as an internal standard. This method is adapted from a validated bioanalytical procedure.[1]

Materials and Reagents

-

Hydrochlorothiazide reference standard

-

13C,d2-Hydrochlorothiazide (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Acetic acid (glacial)

-

Diethyl ether (analytical grade)

-

Dichloromethane (analytical grade)

-

Formic acid (analytical grade)

-

Milli-Q water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Prominence 20 AD)

-

Tandem Mass Spectrometer (e.g., Applied Biosystems MDS SCIEX API 4000) with a turbo electrospray ionization (ESI) source

-

Analytical column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm)

Stock and Working Solutions

-

Hydrochlorothiazide Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 13C,d2-hydrochlorothiazide in methanol.

-

Working Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 2800.00 ng/mL in methanol:water (50:50, v/v).[1]

Sample Preparation (Liquid-Liquid Extraction)

-

To 300 µL of plasma sample in a labeled tube, add 50 µL of the internal standard working solution (2800.00 ng/mL).

-

Vortex the samples for approximately 1 minute.

-

Add 100 µL of a formic acid:Milli-Q water (2:98, v/v) buffer solution and vortex for another minute.[1]

-

Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 500 µL of the mobile phase.

-

Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[1]

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI).[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).

-

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the bioanalytical workflow for the quantification of hydrochlorothiazide in human plasma.

Hydrochlorothiazide and the TGF-β/Smad Signaling Pathway

Hydrochlorothiazide has been reported to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway. This pathway is a key regulator of cellular processes such as growth, differentiation, and fibrosis. The diagram below provides a simplified representation of this signaling cascade.

Conclusion

13C,d2-Hydrochlorothiazide is an essential tool for the accurate and reliable quantification of hydrochlorothiazide in biological samples. A variety of commercial suppliers offer this stable isotope-labeled internal standard, and its use in validated LC-MS/MS methods enables high sensitivity and specificity. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating the implementation of robust bioanalytical assays.

References

- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 13C,d2-Hydrochlorothiazide

This guide provides comprehensive safety, handling, and storage guidelines for 13C,d2-hydrochlorothiazide, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific publications to ensure a thorough understanding of the compound's characteristics.

Compound Information

Chemical Name: 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide

CAS Number: 1190006-03-1

Molecular Formula: C₆¹³CH₆D₂ClN₃O₄S₂

Molecular Weight: 300.74 g/mol

Description: 13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of hydrochlorothiazide, a widely used diuretic medication. It serves as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2][3]

Safety and Toxicity Data

| Parameter | Species | Route | Value |

| Oral LD₅₀ | Mouse & Rat | Oral | > 10 g/kg[3] |

| Oral LD₅₀ | Mouse | Oral | 1800 mg/kg (as a 4:1 mixture with metoprolol tartrate) |

| Oral LD₅₀ | Rat | Oral | 5600 mg/kg (male, as a 4:1 mixture with metoprolol tartrate) |

Note: The provided LD₅₀ values are for hydrochlorothiazide, not the isotopically labeled form. These values should be considered indicative of the potential toxicity.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye/Face Protection | Safety glasses with side shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Not required for normal handling of small quantities in a well-ventilated area. For larger quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feeding stuffs.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of 13C,d2-hydrochlorothiazide.

| Condition | Temperature | Additional Information |

| Neat Solid | 4°C | Store in a tightly sealed container in a dry and well-ventilated place. |

| Stock Solutions | -20°C | Can be stored for several months. |

Incompatible Materials: Strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill to prevent further spread.

-

Follow the procedure for small spills.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

The following are generalized protocols for common experimental procedures involving hydrochlorothiazide, which can be adapted for its isotopically labeled form.

Stability-Indicating HPLC Method for Purity Assessment

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 272 nm).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh a known amount of 13C,d2-hydrochlorothiazide.

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Dilute the solution to a final concentration within the linear range of the method.

-

Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies (to demonstrate stability-indicating capability):

-

Acidic Hydrolysis: Reflux the sample in 0.1 M HCl.

-

Basic Hydrolysis: Reflux the sample in 0.1 M NaOH.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

-

Photolytic Degradation: Expose the sample to UV light.

-

Thermal Degradation: Heat the solid sample in an oven.

After stressing the samples, they should be neutralized (if necessary) and analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Handling Spills

References

Understanding Isotopic Labeling in Hydrochlorothiazide for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled hydrochlorothiazide in a research setting. It covers the synthesis, applications, and analytical methodologies related to these specialized compounds, with a focus on their critical role in quantitative bioanalysis.

Introduction to Isotopic Labeling of Hydrochlorothiazide

Isotopic labeling is a technique where atoms in a molecule, such as hydrochlorothiazide, are replaced by their isotopes.[1] Common stable isotopes used in pharmaceutical research include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] These isotopes do not decay radioactively, making them safe for use in a variety of experimental settings. The primary purpose of isotopic labeling is to create a form of the drug that is chemically identical to the parent compound but has a different mass. This mass difference allows the labeled compound to be distinguished from the unlabeled form using mass spectrometry.[2]

For hydrochlorothiazide, a widely prescribed thiazide diuretic, isotopic labeling is instrumental in advancing our understanding of its pharmacokinetic and metabolic profiles. Commercially available isotopically labeled versions of hydrochlorothiazide include those with deuterium, carbon-13, and nitrogen-15 substitutions.[3][4]

Applications of Isotopically Labeled Hydrochlorothiazide

The predominant application of isotopically labeled hydrochlorothiazide is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Internal Standards in Quantitative Analysis: When analyzing biological samples like plasma or urine, an internal standard is added at a known concentration to both the calibration standards and the unknown samples.[2] Since the isotopically labeled hydrochlorothiazide has nearly identical chemical and physical properties to the unlabeled drug, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled hydrochlorothiazide in the sample.[2]

Metabolic and Pharmacokinetic Studies: While hydrochlorothiazide is largely unmetabolized and excreted unchanged in the urine, isotopic labeling can be a powerful tool to study the disposition of drugs that do undergo biotransformation.[5][6] By administering a labeled version of a drug, researchers can trace its path through the body and identify its metabolites, as the metabolites will also contain the isotopic label.

Deuterium labeling, in particular, can sometimes alter the pharmacokinetic properties of a drug due to the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This can potentially lead to a longer drug half-life and altered clearance. However, for a drug like hydrochlorothiazide that is not significantly metabolized, this effect is minimal.

Data Presentation

Table 1: Commercially Available Isotopically Labeled Hydrochlorothiazide

| Compound Name | Isotopic Labels | CAS Number |

| [¹³C₆]-Hydrochlorothiazide | Carbon-13 | 1261396-79-5 |

| Hydrochlorothiazide-[¹³C,d₂] | Carbon-13, Deuterium | 1190006-03-1 |

| Hydrochlorothiazide-[d₂] | Deuterium | 1219798-89-6 |

| Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂] | Carbon-13, Nitrogen-15, Deuterium | 2140316-81-8 |

Table 2: Pharmacokinetic Parameters of Unlabeled Hydrochlorothiazide in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~70% (variable) | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-5 hours | [3] |

| Plasma Protein Binding | 40-68% | [3] |

| Volume of Distribution | 3.6-7.8 L/kg | [6] |

| Elimination Half-Life | 5.6-14.8 hours | [3] |

| Metabolism | Not significantly metabolized | [3][6] |

| Excretion | >95% as unchanged drug in urine | [5] |

Experimental Protocols

Synthesis of Isotopically Labeled Hydrochlorothiazide (Conceptual Overview)

The synthesis of isotopically labeled hydrochlorothiazide follows the general synthetic route of the unlabeled compound, but with the strategic introduction of labeled precursors. For a multi-labeled compound like Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂], the synthesis can be conceptualized as follows:

-

Preparation of Labeled Precursor: The synthesis begins with the preparation of 4-amino-6-chloro-1,3-benzene-di([¹⁵N]sulfonamide). This is achieved by reacting 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride with ¹⁵N-labeled ammonia, thereby incorporating the nitrogen isotopes.[2]

-

Cyclization and Isotopic Incorporation: The resulting labeled disulfonamide is then reacted with [¹³C]paraformaldehyde. This step forms the heterocyclic benzothiadiazine ring and incorporates the carbon-13 atom.[2]

-

Reduction with Deuterated Agent: A deuterated reducing agent is used in the subsequent reduction step to introduce two deuterium atoms.[2]

Following synthesis, rigorous purification and characterization are performed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity, purity, and isotopic enrichment of the final compound.[2]

Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS

This protocol describes a general method for the simultaneous quantification of hydrochlorothiazide in human plasma using an isotopically labeled internal standard (e.g., Hydrochlorothiazide-[¹³C,d₂]).

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing Hydrochlorothiazide-[¹³C,d₂] at a known concentration).

-

Vortex mix the sample for 30 seconds.

-

Add 2.5 mL of an extraction solution (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 50°C.

-

Reconstitute the dried residue with 600 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and 2 mM ammonium acetate (pH 5.5) in an 80:20 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hydrochlorothiazide: m/z 295.8 → 205.1

-

Hydrochlorothiazide-[¹³C,d₂]: m/z 298.9 → 206.3

-

-

3. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of hydrochlorothiazide to the internal standard against the concentration of the calibration standards.

-

The concentration of hydrochlorothiazide in the unknown plasma samples is then determined from this calibration curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the action and analysis of hydrochlorothiazide.

Caption: TGF-β/SMAD Signaling Pathway and Inhibition by Hydrochlorothiazide.

Caption: Mechanism of Action of Hydrochlorothiazide on the Na⁺-Cl⁻ Cotransporter.

Caption: Experimental Workflow for Hydrochlorothiazide Bioanalysis.

References

- 1. Hydrochlorothiazide-13C,15N2,d2 | Benchchem [benchchem.com]

- 2. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 3. ClinPGx [clinpgx.org]

- 4. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]

- 6. Pharmacokinetic profiles of hydrochlorothiazide alone and in combination with benazepril or valsartan in healthy Chinese volunteers: evaluation of the potential interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Hydrochlorothiazide in Human Plasma Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydrochlorothiazide (HCTZ) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C,d₂-hydrochlorothiazide, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The described protocol, involving a straightforward liquid-liquid extraction and rapid chromatographic separation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.

Introduction

Hydrochlorothiazide is a widely prescribed diuretic medication used in the treatment of hypertension and edema.[1][2][3] Accurate and reliable quantification of HCTZ in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,d₂-hydrochlorothiazide, is the gold standard in quantitative bioanalysis using mass spectrometry.[4] The SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations during sample processing and analysis.[4] This document provides a detailed protocol for the determination of HCTZ in human plasma using ¹³C,d₂-HCTZ as the internal standard.

Principle of the Method

The bioanalytical method involves the extraction of hydrochlorothiazide and the ¹³C,d₂-hydrochlorothiazide internal standard from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Hydrochlorothiazide (HCTZ) reference standard

-

¹³C,d₂-Hydrochlorothiazide (¹³C,d₂-HCTZ) internal standard[5][6][7]

-

HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether[5][7][8]

-

Milli-Q or equivalent purified water

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of HCTZ and ¹³C,d₂-HCTZ in methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the HCTZ primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the ¹³C,d₂-HCTZ primary stock solution with methanol to a final concentration of 2,800 ng/mL.[5][7]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (¹³C,d₂-HCTZ, 2,800 ng/mL) and vortex briefly. This step does not apply to blank samples, which consist of plasma and diluent only.

-

Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v).[5][8]

-

Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | UNISOL C18 (150 x 4.6 mm, 5 µm) or equivalent[5] |

| Mobile Phase | Methanol and 2 mM Ammonium Acetate, pH 5.5 (80:20, v/v)[5] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3 minutes |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5][8] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][8] |

| MRM Transitions | HCTZ: m/z 295.8 → 205.1[5] ¹³C,d₂-HCTZ: m/z 298.9 → 206.3[5] |

| Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

Data Presentation

Linearity and Range

The method demonstrates excellent linearity over the concentration range of 3.005 to 499.994 ng/mL for hydrochlorothiazide in human plasma.[5]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Hydrochlorothiazide | 3.005 - 499.994 | > 0.99[5] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ QC | 3.008 | 8.21 | 6.54 | 3.80 | 2.66 |

| LQC | 8.076 | 3.32 | 4.12 | 1.99 | 2.50 |

| MQC | 252.367 | 4.50 | 5.30 | 2.80 | 3.15 |

| HQC | 419.392 | 3.98 | 4.88 | 2.55 | 2.99 |

| Data adapted from a representative study and may vary between laboratories.[5] |

Recovery

The extraction recovery of hydrochlorothiazide and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Mean Recovery (%) |

| Hydrochlorothiazide | ~85% |

| ¹³C,d₂-Hydrochlorothiazide | ~82% |

Visualizations

Bioanalytical Workflow

Caption: Workflow for the bioanalysis of hydrochlorothiazide.

Principle of Internal Standard Quantification

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method utilizing ¹³C,d₂-hydrochlorothiazide as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of hydrochlorothiazide in human plasma. The protocol is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

Quantification of Hydrochlorothiazide in Plasma Using ¹³C,d₂-Hydrochlorothiazide as an Internal Standard by LC-MS/MS

Application Note

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydrochlorothiazide (HCTZ) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C,d₂-hydrochlorothiazide, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Hydrochlorothiazide is a widely prescribed thiazide diuretic for the treatment of hypertension and edema.[1] Accurate determination of its concentration in plasma is crucial for assessing its pharmacokinetic profile.[1][2] LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The incorporation of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, is the gold standard for quantitative LC-MS/MS assays as it mimics the analyte's behavior during extraction and ionization, thereby correcting for potential variability.[3][4][5]

Principle

The method involves the extraction of hydrochlorothiazide and the internal standard from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental

Materials and Reagents

-

Hydrochlorothiazide (Reference Standard)

-

¹³C,d₂-Hydrochlorothiazide (Internal Standard)[6]

-

HPLC-grade Acetonitrile and Methanol

-

Ammonium Acetate

-

Formic Acid

-

Human Plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) Cartridges or Liquid-Liquid Extraction (LLE) solvents (e.g., diethyl ether, dichloromethane)[7][8]

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is utilized.

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of hydrochlorothiazide and ¹³C,d₂-hydrochlorothiazide in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution with a mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of ¹³C,d₂-hydrochlorothiazide in the same diluent.

-

Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

-

To 300 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 2800 ng/mL ¹³C,d₂-HCTZ) and vortex.[7]

-

Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex.[7]

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane) and vortex for 10 minutes.[7]

-

Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.[7]

-

Freeze the aqueous layer and transfer the organic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[7]

-

Reconstitute the residue in 600 µL of the mobile phase and inject it into the LC-MS/MS system.[7]

LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

Data Presentation

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrochlorothiazide | 295.80 | 205.10 |

| ¹³C,d₂-Hydrochlorothiazide | 298.90 | 206.30 |

Data synthesized from multiple sources.[7]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 3.005 - 499.994 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 3.005 ng/mL |

| Accuracy at LLOQ | 97.14% |

| Precision at LLOQ (%CV) | 1.49% |

| Mean Recovery | > 84% |

Data represents a typical validated method and is synthesized from multiple sources.[7][9]

Visualizations

References

- 1. Population-based meta-analysis of hydrochlorothiazide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hydrochlorothiazide-13C,15N2,d2 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 8. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Application of ¹³C,d₂-Hydrochlorothiazide in Pharmacokinetic and Toxicokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate and precise quantification of HCTZ in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ¹³C,d₂-Hydrochlorothiazide, a stable isotope-labeled analog of HCTZ, serves as an ideal internal standard (IS) for these studies. Its use corrects for variability in sample preparation and matrix effects, ensuring high-quality data for regulatory submissions and research.

Principle of Stable Isotope Dilution

The core principle behind using ¹³C,d₂-HCTZ is stable isotope dilution. A known amount of the labeled internal standard is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. ¹³C,d₂-HCTZ is chemically identical to the unlabeled (analyte) HCTZ, so it behaves identically during extraction, chromatography, and ionization.[1] However, it is distinguishable by its higher mass due to the presence of ¹³C and deuterium atoms.

By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, any loss of analyte during sample processing is compensated for, leading to highly accurate and precise quantification.

Applications in Pharmacokinetics

In pharmacokinetic studies, ¹³C,d₂-HCTZ is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of hydrochlorothiazide.[1] HCTZ is primarily eliminated unchanged by the kidneys and is not significantly metabolized.[2][3] Its plasma half-life can range from 5.6 to 14.8 hours.[3] Accurate PK data is vital for determining appropriate dosing regimens and understanding drug-drug interactions.

Applications in Toxicokinetics

Toxicokinetic studies evaluate drug exposure at high, potentially toxic doses. While hydrochlorothiazide is generally well-tolerated, overdose can lead to electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia.[3] The oral LD₅₀ in mice and rats is greater than 10 g/kg.[3] In toxicokinetic studies, robust bioanalytical methods using ¹³C,d₂-HCTZ ensure reliable measurement of HCTZ concentrations, which is critical for correlating exposure levels with toxicological endpoints.

Data Presentation

Table 1: Summary of Bioanalytical Method Parameters for Hydrochlorothiazide Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | ¹³C,d₂-HCTZ | ¹³C,d₂-HCTZ | ¹³C,¹⁵N₂,d₂-HCTZ |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Extraction Technique | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | LLE |

| Linearity Range | 0.50 - 500 ng/mL | 3.005 - 499.994 ng/mL | 1 - 500 ng/mL |

| LLOQ | 0.50 ng/mL | 3.008 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 3.5% | 3.32 - 8.21% | < 15% |

| Inter-day Precision (%CV) | < 6.1% | Not Reported | < 15% |

| Accuracy (% Bias) | Not Reported | 1.99 - 3.80% | Within ±15% |

| Mean Recovery | 86.4% | 81.33% | Not Reported |

| Reference | [4] | [5] | [6] |

Table 2: Key Pharmacokinetic Parameters of Hydrochlorothiazide in Adults

| Parameter | Value | Reference |

| Bioavailability | ~70% (Variable) | [7] |

| Time to Peak (Tₘₐₓ) | 1-5 hours | [7] |

| Plasma Half-life (t₁/₂) | 5.6 - 14.8 hours | [3] |

| Volume of Distribution (Vd) | 0.83 - 4.19 L/kg | [3] |

| Protein Binding | 40 - 68% | [3] |

| Metabolism | Not significant | [3] |

| Primary Route of Excretion | Renal (>95% as unchanged drug) | [7] |

Experimental Protocols

Protocol 1: Quantification of HCTZ in Human Plasma using LC-MS/MS with Solid Phase Extraction (SPE)

This protocol is a representative example based on established methods.[4][8]

1. Materials and Reagents:

-

Hydrochlorothiazide and ¹³C,d₂-Hydrochlorothiazide reference standards

-

Human plasma (with K₃EDTA as anticoagulant)

-

Methanol, Acetonitrile (HPLC grade)

-

Ammonium formate, Formic acid

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB or SOLA CX)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of HCTZ and ¹³C,d₂-HCTZ in methanol (e.g., 1 mg/mL).

-

Prepare working standard solutions of HCTZ by serial dilution for the calibration curve (e.g., 0.5 to 500 ng/mL).

-

Prepare a working solution of the internal standard (¹³C,d₂-HCTZ) at a fixed concentration (e.g., 100 ng/mL).

-

Spike blank human plasma with HCTZ working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (SPE):

-

Thaw plasma samples, calibration standards, and QCs at room temperature.

-

To 100 µL of plasma, add 50 µL of the internal standard working solution and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., Hypersil Gold C₁₈, 50 mm x 3.0 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 5.0 mM ammonium formate (pH 4.5) in an 85:15 (v/v) ratio.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

Protocol 2: Quantification of HCTZ in Human Plasma using LC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol is a representative example based on established methods.[5][6]

1. Materials and Reagents:

-

As per Protocol 1, with the addition of extraction solvents like diethyl ether and dichloromethane.

2. Preparation of Standards and QCs:

-

Follow the same procedure as in Protocol 1.

3. Sample Preparation (LLE):

-

To 300 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.

-

Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex for 1 minute.

-

Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 5 minutes at 4°C to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Follow the same or similar conditions as detailed in Protocol 1.

Visualizations

Caption: Bioanalytical workflow for HCTZ quantification.

Caption: Principle of stable isotope-labeled internal standard.

Caption: HCTZ inhibits the Na⁺-Cl⁻ cotransporter.

References

- 1. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 2. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 6. ijpcbs.com [ijpcbs.com]